
Diethyl ketomalonate
Overview
Description
Diethyl ketomalonate, also known as diethyl oxomalonate or ketomalonic acid diethyl ester, is an organic compound with the molecular formula C₇H₁₀O₅. It is the diethyl ester of mesoxalic acid, a simple oxodicarboxylic acid. This compound is a clear, colorless to yellow liquid with a density of 1.142 g/cm³ and a boiling point of 208-210°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ketomalonate can be synthesized through various methods. One common method involves the ozonolysis of dialkyl benzalmalonates. For example, dimethyl benzalmalonate can be dissolved in dichloromethane and subjected to ozonolysis at 0°C. The reaction mixture is then treated with dimethyl sulfide and purified to obtain dimethyl mesoxalate, which can be further converted to diethyl mesoxalate .
Another method involves the oxidation of diethyl malonate using dinitrogen tetroxide (N₂O₄) or selenium dioxide (SeO₂). These reactions yield diethyl mesoxalate with varying efficiencies .
Industrial Production Methods
Industrial production of diethyl mesoxalate typically involves the esterification of mesoxalic acid with ethanol in the presence of a catalyst such as hydrogen chloride. This method allows for large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl ketomalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mesoxalic acid.
Reduction: It can be reduced to form diethyl malonate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dinitrogen tetroxide and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with diethyl mesoxalate under mild conditions.
Major Products Formed
Oxidation: Mesoxalic acid.
Reduction: Diethyl malonate.
Substitution: Various substituted malonates and derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
Diethyl ketomalonate, a diethyl ester of ketomalonic acid, is characterized by its reactive functional groups, including an ester and a ketone. Its structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.
- Molecular Formula : C7H10O5
- Physical State : Greenish-yellow liquid
- Solubility : Fully miscible with water
- Reactivity : Highly polarized keto group enhances electrophilic properties
Organic Synthesis
This compound is prominently used in various synthetic pathways:
- Wittig Reaction : Employed as a reagent for synthesizing alkenes by reacting with phosphoranes to produce triazoles and 2-azadienes .
- Aza-Wittig Reaction : Facilitates the formation of nitrogen-containing compounds, expanding its utility in synthesizing complex organic molecules .
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential pharmacological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against resistant bacterial strains, suggesting this compound could be a precursor for developing antimicrobial agents .
- Antitumor Activity : In vivo studies demonstrate significant tumor growth inhibition in animal models, indicating its potential role in cancer treatment .
Case Study 1: Anticancer Effects
- Objective : Evaluate the anticancer effects of this compound derivatives in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, showcasing its therapeutic potential .
Case Study 2: Infection Control
- Objective : Assess the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains.
- Results : Effective inhibition of growth was recorded, highlighting its application in combating antibiotic resistance .
Comparative Analysis with Related Compounds
Compound | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Diethyl oxomalonate | Oxodicarboxylic Acid | Electrophilic reactivity | Versatile in pericyclic reactions |
Diethyl malonate | Dicarboxylic Acid | Precursor in various syntheses | Less reactive than this compound |
Dimethyl malonate | Dicarboxylic Acid | Commonly used in esterification reactions | Similar reactivity but fewer applications |
Ethyl acetoacetate | β-Ketoester | Utilized in Claisen condensation | Broader use in enolate chemistry |
This compound stands out due to its rapid reactivity and versatility compared to these similar compounds, making it a preferred reagent in organic chemistry.
Mechanism of Action
Diethyl ketomalonate exerts its effects through its highly electrophilic central carbonyl carbon. This electrophilicity allows it to react with various nucleophiles, forming hemiacetals and other derivatives. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its electrophilic nature .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the central carbonyl group, making it less electrophilic.
Diethyl oxomalonate: Another name for diethyl mesoxalate, highlighting its oxo group.
Ethyl acetoacetate: Contains a keto group but differs in its reactivity and applications.
Uniqueness
Diethyl ketomalonate’s unique electrophilicity and reactivity make it a valuable reagent in organic synthesis. Its ability to form various derivatives through nucleophilic addition reactions sets it apart from similar compounds .
Biological Activity
Diethyl ketomalonate (C₁₀H₁₄O₄), a diethyl ester of ketomalonic acid, is recognized for its potential in various fields, particularly organic synthesis and medicinal chemistry. This compound exhibits several biological activities, primarily through its derivatives and related compounds. The following sections detail its biological activity, synthesis methods, and relevant case studies.
This compound is characterized by its greenish-yellow liquid form with a low viscosity. It can rapidly hydrate to form a dihydrate and crystallize into white prisms upon moisture exposure. Its structure includes a highly polarized keto group, which enhances its reactivity as an electrophile in organic reactions .
Common Synthesis Methods:
- Esterification: Reaction of ketomalonic acid with ethanol.
- Transesterification: Involving the exchange of alkoxy groups in the presence of catalysts.
- Electrochemical Methods: Utilizing electrogenerated superoxide for novel syntheses .
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant biological activity against human cancer cell lines. For example, studies involving indoles reacting with this compound under microwave conditions have shown promising results in antiproliferative effects .
Case Study:
A study investigated the reaction of indoles with this compound using montmorillonite K10 clay under microwave irradiation. The results indicated rapid formation of products within 1-4 minutes, showcasing the compound's utility in synthesizing bioactive molecules .
Comparative Analysis of Related Compounds
The following table compares this compound with other related compounds based on their structural type and unique features:
Compound | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Diethyl oxomalonate | Oxodicarboxylic Acid | Electrophilic reactivity | Versatile in pericyclic reactions |
Diethyl malonate | Dicarboxylic Acid | Precursor in various syntheses | Less reactive than this compound |
Dimethyl malonate | Dicarboxylic Acid | Commonly used in esterification reactions | Similar reactivity but fewer applications |
Ethyl acetoacetate | β-Ketoester | Utilized in Claisen condensation | Broader use in enolate chemistry |
This compound stands out due to its rapid reactivity and versatility in synthetic applications compared to these similar compounds. Its unique ability to function effectively in multiple reaction types makes it a valuable reagent in organic chemistry .
Safety and Handling
This compound is classified as a flammable liquid with moderate irritant effects on skin and eyes. Standard laboratory safety practices should be adhered to when handling this compound to mitigate inhalation risks and skin contact .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of diethyl ketomalonate, and how do they influence experimental design?
this compound (C₇H₁₀O₅) is a versatile reagent with distinct properties critical for reaction planning:
- Boiling Point : 208–210°C (useful for distillation purification) .
- Density : 1.142 g/cm³ (affects solvent layering in biphasic systems) .
- Refractive Index : 1.415–1.419 (aids in monitoring reaction progress via polarimetry) .
- Solubility : Fully miscible with water and common organic solvents (enables flexibility in solvent choice) .
- Moisture Sensitivity : Requires storage under inert gas (e.g., nitrogen) to prevent hydrolysis . These properties necessitate controlled conditions (e.g., anhydrous environments, moderate heating) to avoid decomposition during synthesis.
Q. What are standard synthetic routes to this compound, and what starting materials are involved?
this compound is typically synthesized via oxidation or condensation of diethyl malonate derivatives. A common approach involves:
- Oxidation of Diethyl Malonate : Using reagents like selenium dioxide or potassium permanganate to introduce the ketone group at the central carbon .
- Alternative Pathways : Reaction of diethyl oxalate with ketene equivalents under acidic catalysis . Key intermediates include diethyl malonate and alkyl halides for esterification. Purity is ensured via vacuum distillation (208–210°C) .
Q. How is this compound utilized in Wittig and Aza-Wittig reactions?
In Wittig reactions , this compound acts as a carbonyl source to synthesize triazoles via reaction with phosphorus ylides. For Aza-Wittig reactions , it forms 2-azadienes by reacting with iminophosphoranes. Methodological considerations:
- Stoichiometry : 1:1 molar ratio with ylide or iminophosphorane.
- Solvents : Anhydrous THF or DMF to stabilize reactive intermediates .
- Workup : Acidic quenching to isolate products, followed by column chromatography .
Advanced Research Questions
Q. How can enantioselective Hetero-Diels-Alder reactions be catalyzed using this compound?
this compound serves as a dienophile in asymmetric [4+2] cycloadditions with cyclic dienes (e.g., 1,3-cyclohexadiene). A method optimized by Yao et al. involves:
- Catalyst : C₂-symmetric bisoxazoline ligands with Cu(II) or Zn(II) Lewis acids.
- Conditions : –20°C in dichloromethane, yielding up to 93% enantiomeric excess (ee) .
- Mechanistic Insight : DFT studies reveal bidentate coordination of ketomalonate to the metal center, directing stereoselectivity . Applications include synthesizing chiral CO₂-synthons for natural product synthesis.
Q. What experimental challenges arise in condensing this compound with ketones, and how are they resolved?
Direct condensation with ketones (e.g., 3-pentanone) under acid/base catalysis often suffers from low yields (<25%) due to retro-aldol side reactions. Contradictory reports highlight two solutions:
- Enamine Intermediates : Using morpholine enamines to stabilize the nucleophilic site, achieving 80% yield of α-hydroxy-γ-keto diesters .
- Forced Conditions : Phosphorus pentoxide-methanesulfonic acid mixtures drive equilibrium toward product formation, albeit with modest efficiency (19–31% yield) . Comparative studies recommend enamine strategies for scalability .
Q. How does this compound contribute to medicinal chemistry, particularly in anticancer agent synthesis?
this compound is a precursor in quinoxaline derivatives (e.g., XK469 analogues). A protocol by Bataille et al. involves:
- Cycloaddition : Reacting nitrobenzyl carbanions (generated via TDAE reduction) with this compound to form epoxide intermediates.
- Functionalization : Epoxide ring-opening with amines yields quinoxalines with in vitro neuroblastoma cytotoxicity (IC₅₀ < 10 µM) . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. Data Contradiction Analysis
Q. Why do reported yields for this compound-based cycloadditions vary across studies?
Discrepancies arise from:
- Temperature Sensitivity : Retro-Diels-Alder reactions dominate at >25°C, reducing yields for thermolabile adducts .
- Substrate Activation : Electron-deficient dienes favor Mukaiyama aldol byproducts over cycloadducts, necessitating substituent tuning . Recommendations: Optimize temperature (–20°C to 0°C) and use electron-rich dienes (e.g., 1,3-cyclohexadiene) for reproducibility .
Q. Methodological Best Practices
Properties
IUPAC Name |
diethyl 2-oxopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKKFIIYQGGHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060566 | |
Record name | Propanedioic acid, oxo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-09-6 | |
Record name | 1,3-Diethyl 2-oxopropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl mesoxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl mesoxalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanedioic acid, 2-oxo-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, oxo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl mesoxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL MESOXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28C8N13IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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